molecular formula C26H17ClN2O5 B12786920 N-(4-Chlorophenyl)-4-{2-[(3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-2,4-dioxobutanamide CAS No. 908806-00-8

N-(4-Chlorophenyl)-4-{2-[(3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-2,4-dioxobutanamide

Cat. No.: B12786920
CAS No.: 908806-00-8
M. Wt: 472.9 g/mol
InChI Key: CITLSTZRNQPUSX-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-4-{2-[(3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-2,4-dioxobutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a naphthalenedione moiety, and a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-4-{2-[(3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-2,4-dioxobutanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Naphthalenedione Intermediate: The naphthalenedione moiety can be synthesized through the oxidation of naphthalene derivatives using reagents such as potassium permanganate or chromium trioxide.

    Amination Reaction: The naphthalenedione intermediate is then reacted with an amine derivative to form the amino-naphthalenedione compound.

    Coupling with Chlorophenyl Group: The amino-naphthalenedione compound is coupled with a chlorophenyl derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-4-{2-[(3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-2,4-dioxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthalenedione moiety to a dihydronaphthalene derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N-(4-Chlorophenyl)-4-{2-[(3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-2,4-dioxobutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-4-{2-[(3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-2,4-dioxobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The naphthalenedione moiety is particularly important for its redox properties, which can modulate the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl-3-methoxybenzamide: A compound with a similar chlorophenyl group but different functional groups.

    N-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-phenylacetamide: A compound with a similar naphthalenedione moiety.

Uniqueness

N-(4-Chlorophenyl)-4-{2-[(3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-2,4-dioxobutanamide is unique due to its combination of a chlorophenyl group, a naphthalenedione moiety, and a butanamide backbone. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

908806-00-8

Molecular Formula

C26H17ClN2O5

Molecular Weight

472.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-[2-[(3,4-dioxonaphthalen-1-yl)amino]phenyl]-2,4-dioxobutanamide

InChI

InChI=1S/C26H17ClN2O5/c27-15-9-11-16(12-10-15)28-26(34)24(32)14-22(30)19-7-3-4-8-20(19)29-21-13-23(31)25(33)18-6-2-1-5-17(18)21/h1-13,29H,14H2,(H,28,34)

InChI Key

CITLSTZRNQPUSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC=CC=C3C(=O)CC(=O)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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